Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involves the reaction of ethyl aminocrotonates with derivatives of malonic acid .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the dihydropyrimidine ring in a related compound was found to adopt a screw-boat conformation . The crystal packing was stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. In one study, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 117 - 119 degrees Celsius . The compound is solid in its physical form .
Scientific Research Applications
Synthesis and Chemical Properties
Complexation with Metals for Dyeing Applications : One of the synthesized derivatives, through complexation with metals such as Cu, Co, and Zn, has been applied in dyeing polyester and nylon fabrics, demonstrating excellent fastness properties and a range of color shades (Abolude et al., 2021).
Structural Elucidation and Dye Synthesis : Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates have been synthesized and structurally elucidated, showing potential in the development of novel dyes (Ukrainets et al., 2006).
Applications in Material Science and Organic Chemistry
Development of Fluorescent Materials : The chemical framework of this compound has been utilized to develop fluorescent materials, showcasing its potential in creating novel fluorescent probes and materials with specific absorption and emission properties (Al-Masoudi et al., 2015).
Antimicrobial Activity : Some novel derivatives have demonstrated significant to moderate antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Shastri & Post, 2019).
Synthesis of Heterocyclic Compounds : The compound and its derivatives have been central to synthesizing a wide range of heterocyclic compounds, important in pharmaceutical and organic chemistry for their diverse biological and chemical properties (Hayotsyan et al., 2019).
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with a CAS number of 3950-10-5
Mode of Action
It is known that the compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Result of Action
This compound is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-hydroxy-5-methyl-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-10-8(12)5(2)7(6)11/h4H,3H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFYQZBFWQOFAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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